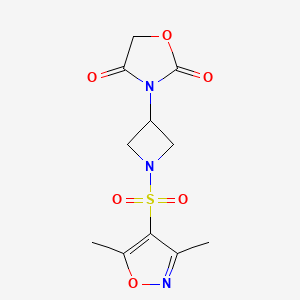

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, commonly known as DASO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DASO is a heterocyclic compound that belongs to the oxazolidinone class of antibiotics.

Applications De Recherche Scientifique

Mechanistic Studies in Heterocyclic Chemistry

One study discusses the synthesis and mechanistic investigations of NH-acidic heterocycles, highlighting the versatility of oxazolidine-2,4-diones in understanding reaction mechanisms through 15N-NMR spectroscopy. This research could imply that the specified compound may play a role in studying or synthesizing NH-acidic heterocycles due to its oxazolidine ring (Ametamey, Hollenstein, & Heimgartner, 1988).

Redox Sensing and Protein Regulation

Another paper explores the use of diones for studying protein sulfenation, a post-translational modification important in redox sensing and enzyme regulation. This suggests potential applications of the specified compound in biochemistry for tagging or studying protein modifications (Charles et al., 2007).

Heterocyclic Chemistry and Antibacterial Agents

Chemical modifications and the synthesis of azetidinone derivatives, as discussed in several studies, emphasize the role of similar compounds in developing new antibacterial agents. The research on sulfazecin derivatives suggests a possible application of our compound in antibiotic development or modification (Sendai et al., 1985).

Polymer Science and Material Chemistry

Research involving the rapid polycondensation reactions of triazolidine-diones with diisocyanates points to the application of similar compounds in creating novel polyureas with potential uses in materials science (Mallakpour & Rafiee, 2004).

Mécanisme D'action

Target of Action

The primary target of the compound “3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is BRD4 . BRD4 is a protein that plays a crucial role in several cellular processes, including cell cycle progression, transcriptional regulation, and DNA damage response .

Mode of Action

The compound exhibits potent inhibitory activity against BRD4 . It binds to the BRD4 protein, thereby inhibiting its function . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Upon inhibiting BRD4, the compound potentially interferes with cellular DNA damage repair mechanisms . This could affect various biochemical pathways, leading to changes in cell cycle progression and transcriptional regulation .

Result of Action

The inhibition of BRD4 and the potential interference with DNA damage repair mechanisms can lead to significant molecular and cellular effects . These effects could include alterations in cell cycle progression, changes in gene expression, and potential impacts on cell survival .

Propriétés

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6S/c1-6-10(7(2)20-12-6)21(17,18)13-3-8(4-13)14-9(15)5-19-11(14)16/h8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKEIDQIXTGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)

![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)

![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)

![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)

![11-(6-Cyclopropylpyrimidin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2838353.png)

![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)